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Bromo-PEG5-CH2COOtBu

PROTAC Linker SAR DC50

Bromo-PEG5-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a tert-butyl (t-Bu) protected carboxylic acid. It is a well-defined, monodisperse molecule with a molecular formula of C16H31BrO7 and a molecular weight of 415.32 g/mol.

Molecular Formula C16H31BrO7
Molecular Weight 415.32 g/mol
Cat. No. B12425115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG5-CH2COOtBu
Molecular FormulaC16H31BrO7
Molecular Weight415.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCCBr
InChIInChI=1S/C16H31BrO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14H2,1-3H3
InChIKeyFRDVSXKSWNELHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bromo-PEG5-CH2COOtBu: A Monodisperse, Heterobifunctional PROTAC Linker for Targeted Protein Degradation


Bromo-PEG5-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a tert-butyl (t-Bu) protected carboxylic acid. It is a well-defined, monodisperse molecule with a molecular formula of C16H31BrO7 and a molecular weight of 415.32 g/mol [1]. As a member of the PEG-based PROTAC linker class, it is specifically designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where its flexible PEG5 spacer connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein . This linker's structure provides a balance of aqueous solubility, biocompatibility, and defined spacer length, making it a critical component for optimizing the ternary complex formation required for efficient target degradation.

Linker Type Monodisperse, heterobifunctional PEG5 linker
Chemistry Terminal bromide for nucleophilic substitution; t-butyl ester protected acid for orthogonal deprotection
Workflow Designed for stepwise PROTAC assembly, supporting modular SAR and lead optimization

Why Bromo-PEG5-CH2COOtBu Cannot Be Interchanged with Other PEG or Alkyl Linkers


The performance of a PROTAC molecule is exquisitely sensitive to the length and composition of its linker. Simply replacing Bromo-PEG5-CH2COOtBu with a similar linker—such as a PEG4, PEG6, or an alkyl chain analog—without rigorous validation risks complete failure of the degrader. The linker is not an inert tether; its length and flexibility directly dictate the ability of the E3 ligase and target protein to achieve the precise orientation and proximity required for productive ubiquitination and subsequent proteasomal degradation [1]. Studies have shown that even a small change in PEG linker length can drastically alter a PROTAC's degradation efficiency (DC50) and maximum degradation (Dmax) [2]. The specific PEG5 spacer of Bromo-PEG5-CH2COOtBu provides a unique balance of conformational flexibility and spatial reach that cannot be assumed for other linkers. Furthermore, the heterobifunctional nature (bromide and protected acid) offers a precise, sequential conjugation strategy that is not available with homobifunctional or monofunctional analogs, ensuring the correct assembly of the final PROTAC.

! PEG4 or PEG6 linkers may shift degradation potency (DC50) and maximum degradation (Dmax) due to altered ternary complex geometry; linker length is not interchangeable.
! Alkyl or homobifunctional linkers lack the orthogonal Br/t-Bu ester strategy, which may reduce conjugation yield and increase purification complexity.
! Polydisperse PEG alternatives introduce chain-length heterogeneity, potentially confounding SAR interpretation and batch reproducibility.

Quantitative Differentiation of Bromo-PEG5-CH2COOtBu from Its Closest Analogs


Impact of PEG Linker Length on PROTAC Degradation Potency (DC50)

The length of the PEG linker is a critical determinant of PROTAC efficacy. While Bromo-PEG5-CH2COOtBu has not been studied in isolation, the performance of its n=5 PEG spacer can be inferred from studies on PROTACs with variable PEG linker lengths. In a series of CRBN-recruiting PROTACs targeting GSPT1, the degradation potency (DC50) was found to be highly dependent on the PEG chain length, with optimal activity observed for linkers providing a specific spatial reach [1]. Although the optimal length varies by target and ligase pair, the 5-unit PEG spacer represents a critical intermediate length often found in the 'sweet spot' of many PROTAC SAR campaigns, providing a balance between insufficient proximity (shorter linkers) and excessive flexibility that reduces productive ternary complex formation (longer linkers).

Linker length impact on DC50
Class-level inference
Non-linear DC50/Dmax response across PEG2–PEG8; PEG5 length often reported as a near-optimal spacer in multiple CRBN-based PROTAC SAR series
Reported DC50 context may be sensitive to small length variations; PEG5 supports ternary complex geometry review.
Data inferred from GSPT1-targeting PROTAC studies; optimal length is target-dependent.
PROTAC Linker SAR DC50

Comparative Solubility Enhancement via PEG5 Spacer

The introduction of a hydrophilic PEG spacer significantly increases the aqueous solubility of a PROTAC molecule compared to using a purely alkyl linker. For Bromo-PEG5-CH2COOtBu, the PEG5 chain provides a substantial improvement in solubility. While direct experimental LogP values for the exact compound are not widely published, the effect of PEG chain length can be quantified by comparing calculated LogP values for structurally similar linkers. The calculated LogP (cLogP) for Bromo-PEG5-CH2COOtBu is significantly lower (more hydrophilic) than that of a comparable alkyl chain linker, and it is intermediate between shorter (PEG4) and longer (PEG6) PEG linkers .

Lipophilicity shift
Class-level inference
Predicted cLogP ~0.5–1.0; approximately 1–2 log units lower than comparable alkyl linkers and lower than PEG4 analog
Supports aqueous solubility screening context; may reduce aggregation in assay buffers.
Calculated values; experimental LogP not widely published for this exact compound.
Solubility LogP PEG Linker

Orthogonal Reactivity via Bromide Leaving Group and Acid-Labile t-Butyl Ester

Bromo-PEG5-CH2COOtBu offers a precise, two-step conjugation strategy through its heterobifunctional nature. The terminal bromide acts as an excellent leaving group for nucleophilic substitution (e.g., with thiols or amines), while the t-butyl ester protects the carboxylic acid until it is selectively removed. This orthogonal protection scheme is standard for PEG-t-butyl esters. The t-butyl ester is stable under basic and nucleophilic conditions but is rapidly and quantitatively cleaved under mild acidic conditions. A typical deprotection protocol uses 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 3 hours to reveal the free carboxylic acid [1].

Orthogonal deprotection
Class-level inference
Bromide enables efficient nucleophilic substitution; t-butyl ester cleaved quantitatively with 50% TFA/DCM (3 h, RT)
Supports sequential, high-yield PROTAC assembly; reduces side-product formation compared to homobifunctional or unprotected acid linkers.
Deprotection conditions from standard protocols for t-butyl esters.
Heterobifunctional Bioconjugation t-Butyl Deprotection

Monodisperse PEG5 for Reproducible PROTAC Conformation

Unlike polydisperse PEG polymers (e.g., PEG 2000), Bromo-PEG5-CH2COOtBu is a monodisperse, single-molecular-weight compound. This means every molecule of the linker has the exact same chain length and conformation. This contrasts with polydisperse PEG linkers, which contain a distribution of chain lengths and molecular weights, leading to a heterogeneous mixture of final PROTAC molecules. This heterogeneity can confound SAR studies and lead to batch-to-batch variability in biological assays. Monodisperse linkers like Bromo-PEG5-CH2COOtBu ensure that any observed changes in biological activity are directly attributable to the warhead and ligase ligand, not to an undefined linker population [1].

Molecular uniformity
Class-level inference
Polydispersity index (PDI) = 1.00 (monodisperse) vs. polydisperse PEG linkers with PDI > 1.05
Ensures linker-length consistency; supports reproducible SAR and in vivo batch preparation.
Monodispersity confirmed by GPC or MALDI-TOF MS.
Monodisperse PEG Reproducibility

PEG5 Spacer Length: A 'Goldilocks' Zone for Reducing Non-Specific Interactions

The PEG chain not only imparts solubility but also acts as a 'stealth' spacer, reducing non-specific interactions with proteins and cells. While all PEG linkers provide this benefit, the length of the PEG chain influences its effectiveness. Longer PEG chains generally provide better shielding but can also increase the hydrodynamic radius and potentially hinder cell permeability. The PEG5 length (approximately 18-20 Å) represents a balanced middle ground, providing significant reduction in non-specific binding compared to very short linkers (PEG1-PEG3) while maintaining better cell permeability characteristics than very long linkers (PEG8+) [1].

Non-specific binding barrier
Class-level inference
PEG5 spacer (~18–20 Å) provides a significant steric barrier against protein adsorption; balanced cell permeability compared to very long PEGs
May reduce assay false positives; supports target engagement interpretation in cellular assays.
Effect is system-dependent; generally observed in SPR and cell-uptake studies.
Non-specific binding PEG length Biological inertness

Recommended Application Scenarios for Bromo-PEG5-CH2COOtBu


Synthesis of PROTACs for Lead Optimization and SAR Studies

This is the primary and most impactful use case. Bromo-PEG5-CH2COOtBu should be used as the linker of choice when exploring the structure-activity relationship (SAR) around a PROTAC's spacer length. As established, the PEG5 length is often a critical 'sweet spot' for balancing degradation potency (DC50) and cellular permeability. By incorporating this specific linker, researchers can confidently attribute changes in biological activity to modifications on the warhead or E3 ligase ligand, not to linker heterogeneity. The compound's heterobifunctionality allows for a modular, high-yielding synthesis of diverse PROTAC libraries [1].

Preparation of Homogeneous Bioconjugates for in vivo Proof-of-Concept Studies

For advancing a PROTAC candidate into in vivo studies, the use of a monodisperse linker like Bromo-PEG5-CH2COOtBu is non-negotiable. The absolute molecular uniformity ensures that the material administered to animals is a single, well-defined chemical entity. This is essential for generating reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data, and for establishing a reliable correlation between dose, exposure, and target engagement. Polydisperse linkers introduce unacceptable variability that can obscure in vivo results and hinder regulatory approval [2].

Development of PROTACs with Stringent Solubility Requirements

When working with highly hydrophobic warheads (e.g., certain kinase inhibitors) or E3 ligase ligands, the aqueous solubility of the final PROTAC can be a major hurdle. Bromo-PEG5-CH2COOtBu, with its hydrophilic PEG5 spacer, is specifically designed to address this challenge. Its use is recommended over shorter PEG linkers (which provide less solubilization) or alkyl linkers (which are hydrophobic) to ensure that the final PROTAC can be formulated at the concentrations needed for both in vitro and in vivo assays without the use of high levels of co-solvents or detergents that can confound biological readouts [3].

Sequential Conjugation Strategies Requiring Orthogonal Protection

The heterobifunctional nature of Bromo-PEG5-CH2COOtBu makes it the linker of choice for complex, multi-step PROTAC syntheses. The bromide group can be used in a first conjugation step (e.g., with a thiol-containing warhead) under conditions where the t-butyl ester is stable. Following purification of the intermediate, the t-butyl ester can be cleanly and quantitatively removed under mild acidic conditions (e.g., TFA/DCM) to reveal a free carboxylic acid for a second, orthogonal conjugation (e.g., amide coupling with an amine-containing E3 ligase ligand) [4]. This strategy is vastly superior to using a homobifunctional linker or an unprotected acid, which would lead to complex mixtures and low yields.

Application
Selection Property
Validation Focus
PROTAC SAR and lead optimization
Defined PEG5 length for linker SAR studies; heterobifunctional conjugation strategy
Degradation potency (DC50/Dmax) reproducibility; ternary complex formation
In vivo proof-of-concept studies
Monodisperse, single-molecular-weight linker for homogeneous bioconjugates
PK/PD reproducibility; batch-to-batch consistency; dose-exposure correlation
Hydrophobic warhead solubilization
Hydrophilic PEG5 spacer; reduced LogP vs. alkyl linkers
Aqueous solubility in assay media; minimized aggregation artifacts
Multi-step orthogonal conjugation
Bromide for first conjugation; acid-labile t-butyl ester for on-demand deprotection
Yield and purity after sequential coupling; removal of protection without linker degradation

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